molecular formula C8H8N2O4 B12334793 2-hydroxy-N-methyl-5-nitrobenzamide

2-hydroxy-N-methyl-5-nitrobenzamide

Cat. No.: B12334793
M. Wt: 196.16 g/mol
InChI Key: XVYKHFQFHSOEHA-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-methyl-5-nitro- is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, 2-hydroxy-N-methyl-5-nitro-, the process would involve the reaction of 2-hydroxy-5-nitrobenzoic acid with N-methylamine under specific conditions. The reaction is often facilitated by catalysts such as Lewis acids and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of benzamide derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of ionic liquids as solvents and catalysts, and ultrasonic irradiation, are preferred for their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-methyl-5-nitro- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group results in the formation of a benzoyl derivative.

    Reduction: Reduction of the nitro group yields an amino derivative.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

Benzamide, 2-hydroxy-N-methyl-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-N-methyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methyl groups may also contribute to its activity by influencing its binding to target molecules and its overall chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-hydroxy-N-methyl-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-hydroxy-N-methyl-5-nitrobenzamide

InChI

InChI=1S/C8H8N2O4/c1-9-8(12)6-4-5(10(13)14)2-3-7(6)11/h2-4,11H,1H3,(H,9,12)

InChI Key

XVYKHFQFHSOEHA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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